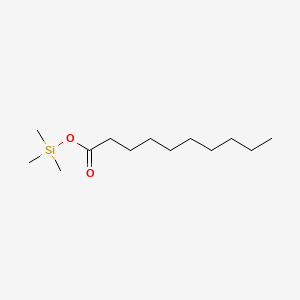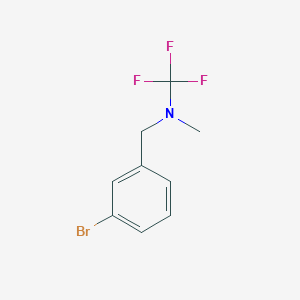![molecular formula C10H6O2 B13948071 Furo[4,3,2-de][1]benzopyran CAS No. 209-08-5](/img/structure/B13948071.png)
Furo[4,3,2-de][1]benzopyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furo4,3,2-debenzopyran is a heterocyclic compound that belongs to the class of furobenzopyrans It is characterized by a fused ring system consisting of a furan ring and a benzopyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of furo4,3,2-debenzopyran typically involves multiple steps. One common method includes the allylic bromination of 3,4-dihydrofuro4,3,2-debenzopyran using N-bromosuccinimide under irradiation and high dilution conditions . This step is crucial for introducing the bromine atom, which can then participate in further reactions to form the desired compound.
Industrial Production Methods
While specific industrial production methods for furo4,3,2-debenzopyran are not extensively documented, the general approach involves optimizing the synthetic routes for large-scale production. This includes using efficient catalysts, controlling reaction conditions, and employing purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Furo4,3,2-debenzopyran undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furobenzopyranones, while reduction can produce dihydrofurobenzopyrans.
Applications De Recherche Scientifique
Furo4,3,2-debenzopyran has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a probe for biological assays.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of furo4,3,2-debenzopyran involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Furo4,3,2-debenzopyran can be compared with other similar compounds, such as pyrano4,3-cbenzopyran and furo[3,2-c]pyran-4-one . These compounds share similar structural features but differ in their specific ring fusion patterns and functional groups. The uniqueness of furo4,3,2-debenzopyran lies in its specific ring fusion and the potential for diverse chemical modifications.
List of Similar Compounds
- Pyrano4,3-cbenzopyran
- Furo[3,2-c]pyran-4-one
- Benzofuran derivatives
By understanding the unique properties and applications of furo4,3,2-debenzopyran, researchers can further explore its potential in various scientific and industrial fields.
Propriétés
Numéro CAS |
209-08-5 |
|---|---|
Formule moléculaire |
C10H6O2 |
Poids moléculaire |
158.15 g/mol |
Nom IUPAC |
2,7-dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,5,8,10-pentaene |
InChI |
InChI=1S/C10H6O2/c1-2-8-10-7(4-5-11-8)6-12-9(10)3-1/h1-6H |
Clé InChI |
YGYPBWGLSJUWCR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=CO2)C=COC3=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[3.3.2]decan-2-one](/img/structure/B13947999.png)






![4,6-Methanofuro[3,2-d]pyrimidine](/img/structure/B13948037.png)
![(S)-3-(pyrrolidin-3-yl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13948040.png)


![4-{2-[4-(Methylamino)phenyl]ethenyl}phenol](/img/structure/B13948069.png)

